3-Benzyloxyaniline
Overview
Description
Synthesis Analysis
- A novel synthesis method for benzofuran-3(2 H)-one scaffolds, which are structurally related to 3-Benzyloxyaniline, was developed using Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids (Yuan et al., 2019).
- Another study investigated the reaction paths for synthesizing benzoxazine derivatives from phenol, aniline, and formaldehyde, which are relevant to the synthesis of compounds like 3-Benzyloxyaniline (Zhang et al., 2015).
Molecular Structure Analysis
- The molecular structure of N-benzylidene-aniline, a compound closely related to 3-Benzyloxyaniline, was studied using gas electron diffraction and molecular mechanics calculations, providing insights into the structural aspects of similar compounds (Trætteberg et al., 1978).
Chemical Reactions and Properties
- A study on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, similar in structure to 3-Benzyloxyaniline, offered insights into their chemical reactions and properties, particularly in terms of photophysical characteristics (Sivakumar et al., 2011).
Physical Properties Analysis
- The physical properties of mesogenic benzoic acids with large branches, which include structures related to 3-Benzyloxyaniline, were analyzed, focusing on their liquid crystalline behavior and crystal structure (Weissflog et al., 1996).
Chemical Properties Analysis
- The study of lanthanide 4-benzyloxy benzoates revealed the influence of electron-withdrawing and electron-donating groups on luminescent properties, providing insights into the chemical properties of related compounds (Sivakumar et al., 2010).
- Another study on the structural diversity and magnetic properties of metal-organic polymers based on semirigid tricarboxylate ligand of benzoic acid derivatives, similar to 3-Benzyloxyaniline, contributes to understanding the compound's chemical properties (Fan et al., 2014).
Scientific Research Applications
Ultraviolet Protection Applications
3-Benzyloxyaniline derivatives like 3-benzylidene camphor (3BC) are utilized in personal care products for ultraviolet (UV) protection. However, studies indicate that 3BC exhibits estrogenic properties and could adversely affect fertility and reproduction in aquatic species, such as fish. It is shown to have a dose-dependent impact on fecundity and gonadal development in fish, raising concerns about its environmental implications (Kunz, Gries & Fent, 2006).
Anticancer Applications
Some derivatives of 3-Benzyloxyaniline, like ON 01910.Na, have shown promising anticancer properties. For instance, ON 01910.Na inhibits mitotic progression and induces apoptosis in cancer cells, displaying activity against a broad spectrum of human cancer cells both in vitro and in vivo. This anticancer agent has shown the potential for high efficacy with minimal toxicity in clinical trials (Ohnuma et al., 2006).
Environmental Impact and Toxicology
Benzophenone-3 (BP-3), a common component in sunscreen products and related to 3-Benzyloxyaniline, has been found to have environmental and toxicological impacts. It is known for its lipophilic, photostable, and bioaccumulative properties. Studies show that BP-3 and its derivatives can significantly affect aquatic ecosystems, indicating the need for further research on its environmental monitoring and potential long-term effects (Kim & Choi, 2014).
Synthesis and Drug Development Applications
Benzamides, closely related to 3-Benzyloxyaniline, play a crucial role in medicinal chemistry, serving as intermediates for synthesizing various medicinal compounds with diverse biological actions like anti-microbial, anti-cancer, and anti-inflammatory properties. The versatility of these compounds in drug synthesis highlights their significance in the field of medicinal chemistry and drug development (Ammaji et al., 2019).
Safety And Hazards
3-Benzyloxyaniline is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .
Relevant Papers One relevant paper titled “Exploring a Benzyloxyaniline Linker Utilizing Ceric Ammonium Nitrate (CAN) as a Cleavage Reagent: Solid-Phase Synthesis of N-Unsubstituted β-Lactams and Secondary Amides” describes a novel benzyloxyaniline linker that uses ceric ammonium nitrate (CAN) as a cleavage reagent .
properties
IUPAC Name |
3-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFOKFDBICQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022156 | |
Record name | 3-Benzyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxyaniline | |
CAS RN |
1484-26-0 | |
Record name | 3-(Benzyloxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BENZYLOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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